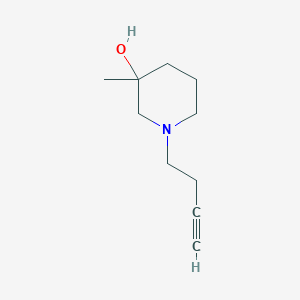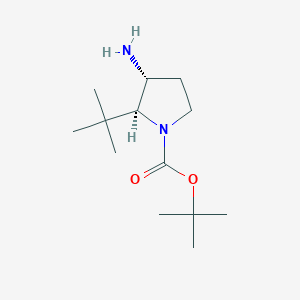
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea, also known as THP-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying certain biological processes.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
Research on urea derivatives like flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown potential for antiacetylcholinesterase activity. These compounds, optimized for interaction with enzyme hydrophobic binding sites, suggest utility in designing drugs for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have also been explored as neuropeptide Y5 (NPY5) receptor antagonists, indicating potential applications in obesity and related metabolic disorders. Optimization of these compounds has led to highly potent antagonists, demonstrating the significance of urea scaffolds in medicinal chemistry (Fotsch et al., 2001).
Nonlinear Optical Materials
Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant nonlinear optical properties, suggesting applications in optical limiting and photonics. Urea and its derivatives, by contributing to the molecular structure, play a role in enhancing these properties, underscoring their importance in material science (Shettigar et al., 2006).
Hydrogel Formation
Research on low molecular weight salt hydrogelators, such as certain urea derivatives, has demonstrated the ability to form hydrogels sensitive to the identity of the anion. This tunability in physical properties highlights their potential in creating responsive materials for biomedical and environmental applications (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-16-4-2-3-15(11-16)19-17(21)18-8-5-13(6-9-20)14-7-10-23-12-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNOJGVCICCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)

![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)





![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)
